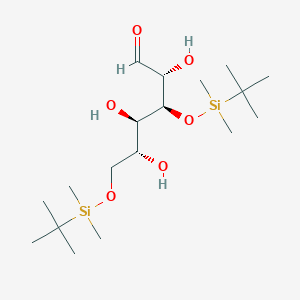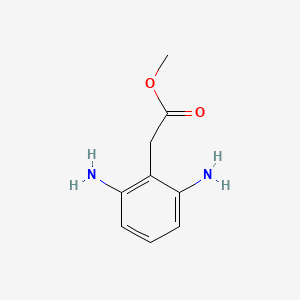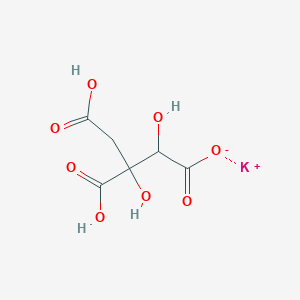![molecular formula C26H32MgO5 B13830171 4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium](/img/structure/B13830171.png)
4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium is a complex compound that combines several chemical entities. Each component contributes to the compound’s unique properties and applications. This compound is used in various industrial and scientific applications due to its distinct chemical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Tert-butylphenol: This component can be synthesized by the acid-catalyzed alkylation of phenol with isobutene.
Formaldehyde: This is typically produced industrially by the catalytic oxidation of methanol.
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol: This compound can be synthesized through the condensation of phenol with acetone in the presence of an acid catalyst.
Oxomagnesium: This is generally prepared by the reaction of magnesium with oxygen or by the thermal decomposition of magnesium hydroxide.
Industrial Production Methods
The industrial production of this compound involves the combination of the above components under controlled conditions. The specific methods and conditions can vary depending on the desired purity and application of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 4-Tert-butylphenol can undergo oxidation to form 4-tert-butylcyclohexanol.
Condensation: Controlled condensation of 4-tert-butylphenol with formaldehyde can produce calixarenes.
Substitution: The hydroxyl group in 4-tert-butylphenol can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Condensation: Acid catalysts such as sulfuric acid or hydrochloric acid are commonly used.
Substitution: Various reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: 4-tert-butylcyclohexanol
Condensation: Calixarenes
Substitution: Various substituted phenols depending on the reagents used
Applications De Recherche Scientifique
4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium has several applications in scientific research:
Chemistry: Used in the synthesis of polymers and resins.
Biology: Employed in studies involving enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of epoxy resins, polycarbonate resins, and as a plasticizer.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, 4-tert-butylphenol can act as an endocrine disruptor by interfering with hormone receptors . The formaldehyde component can cross-link with proteins and nucleic acids, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A: Similar in structure but differs in its applications and effects.
Phenol: A simpler compound with fewer industrial applications.
4-tert-Butylcyclohexanol: A product of the oxidation of 4-tert-butylphenol with different chemical properties.
Uniqueness
4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium is unique due to its combination of components, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various industrial and scientific applications.
Propriétés
Formule moléculaire |
C26H32MgO5 |
|---|---|
Poids moléculaire |
448.8 g/mol |
Nom IUPAC |
4-tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium |
InChI |
InChI=1S/C15H16O2.C10H14O.CH2O.Mg.O/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-10(2,3)8-4-6-9(11)7-5-8;1-2;;/h3-10,16-17H,1-2H3;4-7,11H,1-3H3;1H2;; |
Clé InChI |
GQIXFGPHKMVLGB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)O.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C=O.O=[Mg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



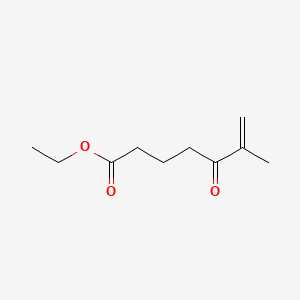
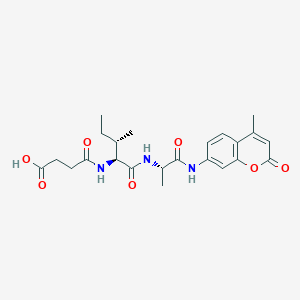
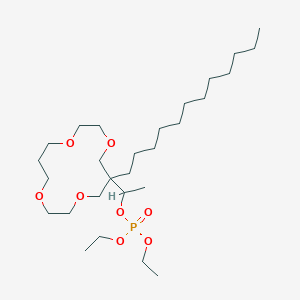

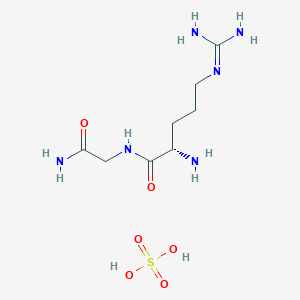
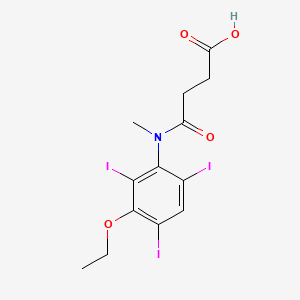
![Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate](/img/structure/B13830148.png)
![1-((3aR,3a1R,10a1R)-3a-ethyl-7-methoxy-2,3,3a,4,5,5a,11,12-octahydro-1H-indolizino[8,1-cd]carbazol-6(3a1H)-yl)ethanone](/img/structure/B13830151.png)

